REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:15]=[CH:14][C:7]([NH:8][CH2:9][CH2:10][C:11]([NH2:13])=O)=[CH:6][CH:5]=1>S(=O)(=O)(O)O>[F:1][C:2]([F:16])([F:17])[O:3][C:4]1[CH:15]=[CH:14][C:7]([NH:8][CH2:9][CH2:10][C:11]#[N:13])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
3-(4-Trifluoromethoxyanilino)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(NCCC(=O)N)C=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(NCCC#N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |